硼化镨

描述

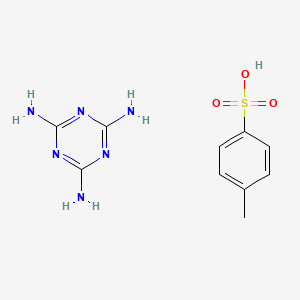

Praseodymium boride is a compound of praseodymium, a rare earth element, and boron . Praseodymium is a soft, silver-grey metal that belongs to the lanthanides group . It has a relatively low melting point and boiling point, and it is highly ductile . Boron, on the other hand, is found to alloy with almost all metals in the periodic table to form intermetallic borides .

Synthesis Analysis

Intermetallic borides, such as praseodymium boride, are a large family of inorganic solids with rich bonding schemes and huge compositional and structural diversity . They possess high flexibility to modulate the local electronic structures and surface adsorption properties, providing great opportunities for the development of advanced catalysts with superior activity and stability . The synthesis of phase-pure, well-defined intermetallic borides is a recent development, most of which are suitable for catalytic studies .Molecular Structure Analysis

The structural features of intermetallic borides emphasize the covalent linkage patterns of boron atoms in them . The polymorphic transitions occur due to rotation of RE (BH4)6 octahedra without breaking or forming chemical bonds . Structural DFT optimization reveals the decreasing stability of α-Pr (BH4)3 > β-Pr (BH4)3 > r-Pr (BH4)3 .Chemical Reactions Analysis

Intermetallic borides have been found to be active in various chemical reactions, such as hydrogenation of different compounds . Praseodymium, as an electropositive element, reacts slowly with cold water and quite quickly with hot water to form praseodymium(III) hydroxide . It also reacts with all the stable halogens to form trihalides .Physical And Chemical Properties Analysis

Praseodymium is a soft, silver-grey metal with a relatively low melting point (931°C) and boiling point (3130°C) . It has a low density of 6.77g/cm3 and is highly ductile . Praseodymium primarily exhibits an oxidation state of +3, but it can occasionally be found in the +4 state .科学研究应用

合成与性质:开发了一种通过电子束轰击增强氧化物的硼热还原合成六硼化镨的新方法。这种方法可以在短时间内在高温下生产纯相,而无需进一步纯化 (Latini, Pascasio, & Gozzi, 2002).

医学应用:硼化镨薄膜在近距离放射治疗(一种放射治疗形式)中具有潜在的应用。使用镨配合物作为锕-225 的挥发性载体,这些薄膜可用作癌症治疗的放射性植入物 (Daly, Bellott, McAlister, Horwitz, & Girolami, 2022).

晶体学和磁性:使用镨合成的化合物 Pr21M16Te6B30 具有复杂的晶体结构和磁性。这些结构在磁性和电子设备中具有潜在的应用 (Engstrand, Wei, Baumbach, Xin, & Latturner, 2020).

纳米技术:使用自催化方法合成的六硼化镨纳米线已显示出优异的场发射特性。这些纳米线可用于纳米级电子设备 (Xu, Chen, Zhao, Zou, & Ding, 2007).

材料科学:对硼化物(包括硼化镨)的研究突出了它们由于其不同的材料特性而具有潜在的应用。像硼化镨这样的硼化物的丰富的晶体化学使其适用于各种应用 (Akopov, Yeung, & Kaner, 2017).

电化学应用:已经探索了金刚石电极上氧化镨的电沉积用于电化学应用,利用了硼化镨的催化性能 (Sawangphruk & Foord, 2010).

缓蚀:涉及硼化镨的 4-羟基肉桂酸镨已被研究作为各种溶液中钢的缓蚀剂,表明了硼化镨化合物在工业环境中的潜在保护应用 (Nam, Somers, Mathesh, Seter, Hinton, Forsyth, & Tan, 2014).

永磁材料:包括硼化镨在内的三元铁-镨-硼合金已被确定为高性能永磁体,适用于各种技术应用 (Stadelmaier, El-Masry, & Cheng, 1983).

燃料电池技术:涉及镨的沉积在金刚石电极上的 Pt-PrO2-x 电催化剂已用于研究燃料电池中的甲醇氧化,展示了镨化合物在能源应用中的潜力 (Chen, Hu, & Foord, 2012).

未来方向

The future of praseodymium boride lies in its potential applications in the transition to a green economy due to its essential role in permanent magnet applications such as in electric motors and generators . The remaining challenges and future developments of boride synthesis and catalytic applications are also being explored .

属性

IUPAC Name |

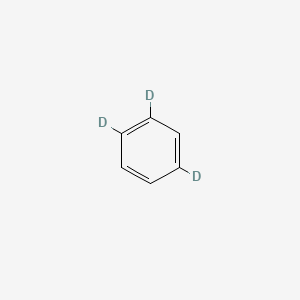

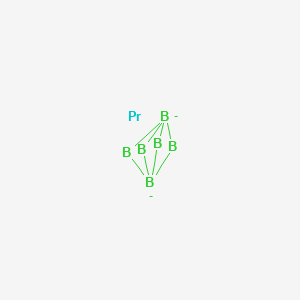

praseodymium;2,3,5,6-tetrabora-1,4-diboranuidapentacyclo[3.1.0.01,3.02,4.04,6]hexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B6.Pr/c1-2-5(1)3-4(5)6(1,2)3;/q-2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBLCQVPANRZWEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12B3[B-]14B5[B-]23B45.[Pr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B6Pr-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Praseodymium boride | |

CAS RN |

12008-27-4 | |

| Record name | Praseodymium boride (PrB6), (OC-6-11)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Praseodymium hexaboride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.382 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。